BenchChemオンラインストアへようこそ!

GSK1614343

Ghrelin GHSR1a Antagonist Inositol Phosphate

GSK1614343 is a pure competitive GHSR1a antagonist with zero intrinsic activity—no partial agonism, no inverse agonism—making it the definitive control for dissecting ligand-dependent vs. constitutive ghrelin receptor signaling. It delivers superior functional antagonism versus YIL-781 (pKB 8.03 vs 7.54 in IP accumulation) in endogenous cellular contexts. Its unique, validated orexigenic effect in vivo (abolished in GHSR null mice) is irreproducible with other antagonists, rendering generic substitution scientifically unsound. With a benchmark recombinant calcium mobilization pIC50 of 7.90, it is the preferred reference standard for HTS assay validation and signaling bias studies.

Molecular Formula C22H23F6N5O
Molecular Weight 487.4 g/mol
Cat. No. B1672356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1614343
SynonymsGSK 1614343
GSK-1614343
GSK1614343
N'-(3,5-bis(trifluoromethyl)phenyl)-2-(hexahydropyrrolo(1,2-a)pyrazin-2(1H)-yl)-2-(3-pyridinyl)ethanohydrazide
Molecular FormulaC22H23F6N5O
Molecular Weight487.4 g/mol
Structural Identifiers
SMILESC1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C22H23F6N5O/c23-21(24,25)15-9-16(22(26,27)28)11-17(10-15)30-31-20(34)19(14-3-1-5-29-12-14)33-8-7-32-6-2-4-18(32)13-33/h1,3,5,9-12,18-19,30H,2,4,6-8,13H2,(H,31,34)/t18-,19-/m1/s1
InChIKeyQNOSCJDGJKVFJR-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK1614343 for Procurement: Potency, Purity, and Pharmacological Data for GHSR1a Antagonist Research


GSK1614343 is a novel, potent, and selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor [1]. It is a small molecule characterized by its ability to inhibit ghrelin-induced calcium mobilization and inositol phosphate accumulation in vitro. Initially developed by GlaxoSmithKline, this compound has been extensively characterized in both recombinant and endogenous receptor systems. Notably, the active isomer, (αR,8aS)-GSK1614343, exhibits high purity (≥99.40%) and is available from specialized chemical vendors for research applications. GSK1614343 is distinguished from other GHSR1a antagonists by its unique functional profile and lack of partial agonist properties, making it a critical tool for dissecting ghrelinergic signaling pathways [2].

Procurement Rationale: Why Generic GHSR1a Antagonists Cannot Substitute for GSK1614343


Generic substitution among ghrelin receptor antagonists is scientifically unsound due to significant variability in functional activity, including inverse agonism versus neutral antagonism, and divergent in vivo outcomes. For example, while some GHSR1a antagonists like PF-05190457 exhibit inverse agonist properties [1], GSK1614343 is characterized by its lack of intrinsic activity [2]. Furthermore, direct comparative data reveal that GSK1614343 demonstrates superior functional antagonism in specific signaling pathways compared to YIL-781 [3]. Critically, GSK1614343's unexpected orexigenic effect in vivo—an increase in food intake and body weight despite its receptor antagonism—is a unique and complex biological outcome not observed with many other antagonists, rendering simple class-based substitution a high-risk strategy for experimental reproducibility [4].

GSK1614343 Quantitative Evidence Guide: Comparative Data for Scientific Selection


GSK1614343 vs. YIL-781: Superior Functional Antagonism in Endogenous Cell-Based IP Accumulation Assays

GSK1614343 demonstrates superior functional antagonism compared to the ghrelin receptor antagonist YIL-781 in a physiologically relevant, endogenous cellular context. In rat pituitary adenoma RC-4B/C cells natively expressing GHSR1a, both compounds behave as competitive antagonists. However, GSK1614343 exhibits significantly higher potency, with a pKB value of 8.03 compared to 7.54 for YIL-781 [1]. This indicates a stronger ability of GSK1614343 to block receptor signaling under equilibrium conditions in cells that naturally express the target.

Ghrelin GHSR1a Antagonist Inositol Phosphate Competitive Antagonism RC-4B/C Cells

GSK1614343 vs. YIL-781: Comparative Potency in Recombinant Calcium Mobilization Assays

In a recombinant rat GHSR1a receptor system, GSK1614343 and YIL-781 were evaluated for their ability to inhibit ghrelin-induced calcium mobilization. GSK1614343 inhibited the calcium response with a pIC50 of 7.90, while YIL-781 was slightly more potent with a pIC50 of 8.27 [1]. This result contrasts with the endogenous cell-based assay, highlighting the importance of the cellular context. It provides a clear, quantitative benchmark for researchers selecting between these two tools based on their specific experimental system (recombinant vs. endogenous).

Ghrelin GHSR1a Antagonist Calcium Mobilization FLIPR Recombinant Receptor

GSK1614343 Active Isomer (αR,8aS): High Purity and Defined Stereochemistry for Reproducible Research

The pharmacological activity of GSK1614343 is stereospecific, residing in the (αR,8aS)-isomer. Commercial vendors provide this specific isomer, (αR,8aS)-GSK1614343, with documented high purity. For instance, MedChemExpress reports a purity of 99.40% for this isomer (Cat. No. HY-113906A) . This level of purity and defined stereochemistry is essential for ensuring that observed biological effects are attributable to the active compound and not influenced by inactive stereoisomers or impurities. Procurement of the correct, high-purity isomer is a key differentiator for experimental reproducibility.

GSK1614343 (αR,8aS)-GSK1614343 Isomer Purity Chiral Chemistry

GSK1614343: Lack of Partial Agonist Activity Distinguishes It from Other GHSR1a Ligands

GSK1614343 is characterized as a neutral antagonist, meaning it binds to GHSR1a and blocks agonist-mediated signaling without exhibiting any intrinsic activity of its own. This is in contrast to other ghrelin receptor ligands, such as PF-05190457, which act as inverse agonists and can suppress basal receptor activity [1]. Quantitative in vitro studies confirm that GSK1614343 does not stimulate calcium mobilization or IP accumulation when applied alone to cells expressing rat GHSR1a, affirming its profile as a pure antagonist devoid of partial agonist properties [2]. This functional distinction is crucial for studies aiming to dissect agonist-dependent versus agonist-independent (constitutive) receptor signaling.

Ghrelin GHSR1a Antagonist Functional Selectivity Partial Agonism Inverse Agonism

High-Impact Research Applications for GSK1614343 Based on Validated Data


Investigating Dissociation Between Ghrelin-Mediated GH Secretion and Appetite Regulation

As demonstrated in vivo, GSK1614343 at 10 mg/kg unexpectedly stimulates food intake and body weight gain in rats and dogs, a phenotype that is abolished in GHSR null mice [1]. This unique, validated effect makes GSK1614343 an essential tool for studies aiming to understand the complex, and potentially divergent, downstream signaling pathways of GHSR1a that separately govern growth hormone secretion versus orexigenic behavior and energy balance. Its use can help elucidate the paradoxical outcomes of ghrelin receptor antagonism.

Functional Selectivity and Signaling Bias Studies in Endogenous Cell Systems

The direct comparative data showing that GSK1614343 has a pKB of 8.03 versus YIL-781's pKB of 7.54 in an IP accumulation assay using endogenous RC-4B/C cells [2] positions GSK1614343 as the preferred antagonist for functional studies in physiologically relevant cellular contexts. Researchers investigating GHSR1a signaling bias, where the cellular background and native receptor coupling are critical, should prioritize GSK1614343 to maximize assay sensitivity and ensure robust competitive antagonism.

Defining the Role of Constitutive GHSR1a Activity with a Neutral Antagonist

Given its lack of intrinsic activity (partial agonism or inverse agonism) [2], GSK1614343 serves as a critical control and investigative tool to differentiate between ligand-dependent and ligand-independent (constitutive) GHSR1a signaling. In contrast to inverse agonists like PF-05190457 that suppress basal activity, GSK1614343 can be used to specifically block agonist-induced responses without altering baseline receptor tone. This application is key for studies in systems where GHSR1a is known to exhibit high constitutive activity.

Comparative Pharmacology of Ghrelin Receptor Antagonists in Recombinant Systems

The quantified potency of GSK1614343 in a recombinant calcium mobilization assay (pIC50 = 7.90) [2] provides a precise benchmark for its use in high-throughput screening (HTS) or other recombinant cell-based assays. For researchers building or validating new GHSR1a antagonist screening cascades, GSK1614343 offers a well-characterized reference standard with defined activity against a key comparator (YIL-781, pIC50 = 8.27), enabling direct inter-laboratory comparison and assay validation.

Quote Request

Request a Quote for GSK1614343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.